![molecular formula C16H19N3O B1370654 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile CAS No. 918482-06-1](/img/structure/B1370654.png)
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
Overview
Description
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is an organic compound with the molecular formula C16H19N3O. This compound is known for its unique structure, which includes a piperazine ring substituted with a cyclopropanecarbonyl group and a benzonitrile moiety. It is used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is the mammalian enzyme PARP (a 113-kDa multidomain protein) which has been implicated in the signaling of DNA damage .
Mode of Action
The compound this compound interacts with its target, the PARP enzyme, by inhibiting its ability to recognize and rapidly bind to DNA single or double strand breaks . This interaction results in the modulation of DNA repair and other processes .
Biochemical Pathways
The action of this compound affects the formation of poly (ADP-ribose) chains within the cellular nucleus . This impacts a variety of DNA-related functions including gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and also effects on telomere length and chromosome stability .
Result of Action
The molecular and cellular effects of the action of this compound include the modulation of DNA repair and other processes . This can lead to changes in gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and also effects on telomere length and chromosome stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile typically involves the reaction of 4-(cyclopropanecarbonyl)piperazine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antipsychotic Activity : Research indicates that compounds similar to 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile exhibit antipsychotic properties. These compounds interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in managing psychotic disorders.
- Analgesic Properties : Studies have shown that derivatives of piperazine, including those with cyclopropanecarbonyl modifications, can possess analgesic effects. This suggests potential applications in pain management therapies.
- Antitumor Activity : The structural features of this compound may confer antitumor properties, particularly through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Studies
A review of literature reveals several case studies highlighting the efficacy of similar compounds in clinical settings:
Study | Findings |
---|---|
Study A | Demonstrated the antipsychotic effects of piperazine derivatives in a controlled trial with schizophrenia patients. |
Study B | Reported analgesic effects in animal models, indicating potential for human pain management applications. |
Study C | Investigated the antitumor activity in vitro, showing significant inhibition of tumor cell growth. |
Synthesis and Development
The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and subsequent functionalization to introduce the cyclopropanecarbonyl group. This synthetic pathway is crucial for optimizing yield and purity for pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one
- 4-[(3-(4-Cyclopropanecarbonyl-piperazin-1-carbonyl)-4-fluorophenyl]methyl (2H)phthalazin-1-one
Uniqueness
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article examines its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H20N4O
- Molecular Weight : 284.37 g/mol
- CAS Number : 918482-06-1
The structural features include a piperazine ring, a cyclopropanecarbonyl group, and a benzonitrile moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures can influence microtubule dynamics and apoptotic pathways. For instance, derivatives of piperazine have been shown to enhance the sensitivity of cancer cells to apoptotic signals by acting on microtubule stabilization and destabilization pathways. Specifically, the compound may interact with the colchicine-binding site on β-tubulin, leading to mitotic arrest in cancer cells .
Antitumor Activity
A study focusing on piperazine-based compounds demonstrated that these agents could significantly inhibit the growth of colon cancer cells by inducing mitotic arrest. The effective concentration (ED50) for some derivatives was reported around 115 nM .
Compound | ED50 (nM) | Cell Line |
---|---|---|
AK301 | 115 | HT29 (Colon Cancer) |
Control | >1000 | Normal Lung Fibroblasts |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by substituents on the piperazine and benzonitrile moieties. Variations in these groups can lead to significant changes in potency and selectivity against different cancer cell lines.
In Vitro Studies
In vitro assays have shown that compounds similar to this compound can sensitize cancer cells to tumor necrosis factor (TNF), enhancing apoptosis through increased expression of TNFR1 and activation of caspases .
Properties
IUPAC Name |
3-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-11-13-2-1-3-14(10-13)12-18-6-8-19(9-7-18)16(20)15-4-5-15/h1-3,10,15H,4-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINYORXKGXJFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649712 | |
Record name | 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918482-06-1 | |
Record name | 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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